molecular formula C22H20N10O2S B14013640 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29978-69-6

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B14013640
CAS No.: 29978-69-6
M. Wt: 488.5 g/mol
InChI Key: NEKGPXIAACPVOJ-UHFFFAOYSA-N
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Description

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple diazenyl groups and a sulfonamide moiety

Preparation Methods

The synthesis of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves several steps. The key precursor, 2-amino-5-phenyldiazenylpyridine, is synthesized through a diazotization reaction of 2-amino-5-phenyldiazene with sodium nitrite in an acidic medium. This intermediate is then coupled with 4-methylpyrimidin-2-amine under controlled conditions to form the desired product .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazenyl groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amines.

Scientific Research Applications

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of diazenyl and sulfonamide groups, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

29978-69-6

Molecular Formula

C22H20N10O2S

Molecular Weight

488.5 g/mol

IUPAC Name

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H20N10O2S/c1-14-11-12-25-22(26-14)32-35(33,34)17-9-7-16(8-10-17)29-31-19-13-18(20(23)27-21(19)24)30-28-15-5-3-2-4-6-15/h2-13H,1H3,(H4,23,24,27)(H,25,26,32)

InChI Key

NEKGPXIAACPVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(N=C(C(=C3)N=NC4=CC=CC=C4)N)N

Origin of Product

United States

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